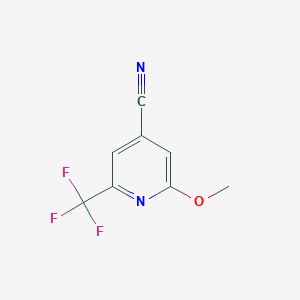

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile

Description

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a methoxy group (-OCH₃) at position 2, a trifluoromethyl group (-CF₃) at position 6, and a nitrile group (-CN) at position 4. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the -CF₃ group) and reactivity suitable for further functionalization (via the -CN group).

Properties

CAS No. |

1256788-85-8 |

|---|---|

Molecular Formula |

C8H5F3N2O |

Molecular Weight |

202.13 g/mol |

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-4-carbonitrile |

InChI |

InChI=1S/C8H5F3N2O/c1-14-7-3-5(4-12)2-6(13-7)8(9,10)11/h2-3H,1H3 |

InChI Key |

NICXSTIYHCUWEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile

The preparation of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile involves synthetic routes that typically start from substituted pyridine derivatives or isonicotinonitrile precursors, incorporating trifluoromethylation and methoxylation steps. The literature and patent sources provide insights into methods that can be adapted or optimized for this compound.

General Synthetic Strategy

- Starting Material: Isonicotinonitrile or related pyridine nitrile derivatives.

- Key Transformations:

- Introduction of the trifluoromethyl group at the 6-position.

- Methoxylation at the 2-position.

These transformations may be performed sequentially or via multifunctional reagents under controlled conditions.

Specific Synthetic Routes and Conditions

Trifluoromethylation and Methoxylation via Nucleophilic Aromatic Substitution

One approach involves nucleophilic aromatic substitution on a halogenated isonicotinonitrile derivative bearing a trifluoromethyl group. The methoxy group can be introduced by reacting the halogenated intermediate with sodium methoxide or methanol under basic conditions.

Photocatalytic and Transition Metal-Catalyzed Methods

Recent research has demonstrated the use of photocatalysis and transition metal catalysts for selective functionalization of pyridine rings:

- A photocatalytic method enables chemodivergent benzylation of 4-substituted isonicotinonitriles, which can be adapted for methoxylation or trifluoromethylation steps.

- Transition metal-catalyzed trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under mild conditions has been reported for similar pyridine derivatives.

Example from Patent Literature

Although the patent EP2527327A1 focuses on producing 2-amino-4-(trifluoromethyl)pyridine, it describes a high-pressure reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia and subsequent hydrogenation catalyzed by palladium on carbon (Pd/C) to obtain amino-substituted trifluoromethylpyridines. This method illustrates the utility of halogenated trifluoromethylpyridines as intermediates, which can be adapted for methoxy substitution by replacing ammonia with methoxide nucleophiles under similar conditions.

Data Table: Summary of Preparation Methods

| Method Type | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Halogenated 6-(trifluoromethyl)isonicotinonitrile | Sodium methoxide, methanol, base, heat | 60-75 | Common method for methoxy group introduction |

| Photocatalytic Functionalization | Isonicotinonitrile derivatives | Photocatalyst, light, benzylation agents | 59-74 | Allows selective functionalization, adaptable |

| Pd/C Catalyzed Hydrogenation (Patent) | 2,6-Dichloro-4-(trifluoromethyl)pyridine | Ammonia, Pd/C, H2, 100-150 °C, autoclave | ~72 | Used for amino substitution, adaptable for methoxy |

Analytical and Research Discoveries

- NMR Characterization: The methoxy and trifluoromethyl substituents show characteristic chemical shifts in ^1H and ^19F NMR spectra, confirming substitution patterns.

- Solubility and Stability: The compound exhibits moderate solubility in organic solvents such as ethyl acetate and hexane mixtures, facilitating purification by crystallization.

- Synthetic Accessibility: The compound has a synthetic accessibility score of approximately 1.65, indicating moderate ease of synthesis with available reagents and standard laboratory techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Impact |

|---|---|---|---|---|---|

| 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile | Not provided | C₈H₅F₃N₂O | ~202.13* | 2-OCH₃, 6-CF₃, 4-CN | High lipophilicity (-CF₃), electrophilicity (-CN), and moderate polarity (-OCH₃). |

| 2-Chloro-6-methoxyisonicotinonitrile | 1214377-09-9 | C₇H₄ClN₂O | ~185.57* | 2-OCH₃, 6-Cl, 4-CN | Reduced steric bulk (-Cl vs. -CF₃); lower metabolic stability. |

| 3-Amino-5-fluoro-6-methoxypyridine | 886372-67-4 | C₆H₆FN₂O | 154.12 | 3-NH₂, 5-F, 6-OCH₃ | Increased hydrogen-bonding capacity (-NH₂); weaker electron withdrawal (-F). |

| 6-Ethoxy-5-fluoropyridin-3-amine | 1256788-36-9 | C₇H₈FNO | 153.14 | 6-OCH₂CH₃, 5-F, 3-NH₂ | Higher lipophilicity (-OCH₂CH₃) but slower metabolism vs. -OCH₃. |

| 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde | 1211532-11-4 | C₈H₆F₃NO₂ | 205.13 | 2-OCH₃, 6-CF₃, 4-CHO | Aldehyde (-CHO) enhances polarity and reactivity toward nucleophiles. |

*Calculated based on molecular formula.

Key Research Findings

Trifluoromethyl vs. Halogen Substituents: The -CF₃ group in the target compound provides stronger electron-withdrawing effects and greater metabolic resistance compared to -Cl or -F in analogs like 2-Chloro-6-methoxyisonicotinonitrile .

Nitrile vs. Aldehyde Functionality : Replacing the -CN group with -CHO (as in 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde) increases polarity (logP reduction) and alters reactivity, favoring condensation reactions over nucleophilic substitutions .

Amino Group Impact: Compounds like 3-Amino-5-fluoro-6-methoxypyridine exhibit enhanced solubility and hydrogen-bonding capacity due to -NH₂, but lack the electrophilic -CN group critical for click chemistry applications .

Biological Activity

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile has a unique chemical structure characterized by the presence of a methoxy group and a trifluoromethyl group attached to an isonicotinonitrile framework. This structural configuration is significant for its biological interactions.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Compounds similar to 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile have been studied for their ability to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. For example, a related compound was shown to inhibit FAAH with a Ki value of 4.7 nM, indicating strong potency . This inhibition can lead to increased levels of endogenous fatty acid amides, which may have therapeutic implications for pain management and other disorders.

Structure-Activity Relationships (SAR)

The SAR studies of compounds related to isonicotinonitriles reveal that modifications in the substituents significantly influence their biological activity. For instance, electron-withdrawing groups like trifluoromethyl enhance inhibitory potency against FAAH . The positioning of substituents on the aromatic ring also plays a crucial role in determining the efficacy of these compounds.

Case Studies

- Antibacterial Efficacy : A study demonstrated that specific derivatives of nitriles exhibited significant antibacterial activity against resistant strains of bacteria. The study emphasized the importance of structural symmetry in enhancing inhibitory actions .

- FAAH Inhibition : Research involving FAAH inhibitors showed that certain structural modifications could lead to increased potency and selectivity over other serine hydrolases. This finding is critical for developing targeted therapies for chronic pain conditions .

Data Tables

Q & A

Q. What are the established synthetic routes for preparing 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. For example, substituting a chlorine atom in 2-chloro-6-(trifluoromethyl)isonicotinonitrile with a methoxy group using sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmosphere . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How is the nitrile group in 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile characterized, and what analytical techniques validate its structure?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR confirm the methoxy (–OCH₃) and trifluoromethyl (–CF₃) substituents. The nitrile (–CN) group is identified via IR spectroscopy (sharp absorption ~2220–2240 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₅F₃N₂O).

- X-ray Crystallography (if crystalline): Resolves bond angles and substituent positioning .

Q. What are the standard protocols for hydrolyzing 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile to its carboxylic acid derivative?

- Methodological Answer : Acidic hydrolysis (e.g., concentrated H₂SO₄ under reflux at 120°C for 6–8 hours) converts the nitrile to 2-Methoxy-6-(trifluoromethyl)isonicotinic acid. Neutralization with NaOH followed by extraction (ethyl acetate) and vacuum drying yields the product. Reaction progress is monitored via TLC (Rf shift) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the pyridine ring in substitution reactions?

- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, activating the ring toward nucleophilic substitution at the 4-position. Computational studies (DFT) reveal decreased electron density at the pyridine nitrogen, enhancing electrophilicity. Hammett parameters () correlate with observed reactivity trends in Suzuki-Miyaura couplings .

Q. What contradictions exist in reported biological activities of derivatives, and how can structure-activity relationship (SAR) studies resolve them?

- Methodological Answer : While some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus), others show no efficacy. SAR studies should systematically vary substituents (e.g., replacing –OCH₃ with –Cl or –Br) and assess bioactivity. For example:

| Derivative | Substituent (Position) | MIC (S. aureus) |

|---|---|---|

| A | –OCH₃ (2) | 8 µg/mL |

| B | –Cl (2) | >64 µg/mL |

| This suggests methoxy’s role in membrane permeability . |

Q. What strategies stabilize the nitrile group under harsh reaction conditions (e.g., high-temperature catalysis)?

- Methodological Answer :

- Protection : Temporarily convert –CN to a stable amide using Pd-catalyzed hydration.

- Solvent Choice : Use DMSO or DMF to minimize hydrolysis.

- Catalyst Design : Employ palladium/phosphine complexes to reduce side reactions during cross-coupling .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation products form?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.